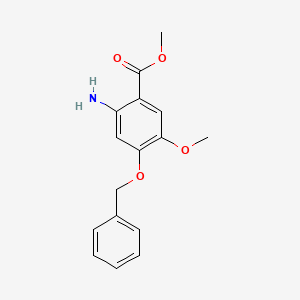

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Description

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 61032-42-6) is a benzoic acid derivative with the molecular formula C₁₆H₁₇NO₄ and a molecular weight of 287.31 g/mol . It features a benzyloxy group at position 4, a methoxy group at position 5, and an amino group at position 2 on the aromatic ring. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy . Its synthesis involves benzylation, nitration, and nitro reduction steps, achieving an overall yield of 82.42% under optimized conditions .

Propriétés

IUPAC Name |

methyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-14-8-12(16(18)20-2)13(17)9-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQUPXMMAOBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455173 | |

| Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61032-42-6 | |

| Record name | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and General Strategy

The synthesis typically begins with commercially available methyl 4-methoxybenzoate or methyl 4-hydroxy-3-methoxybenzoate as the aromatic core. The key functional groups are introduced in a controlled sequence:

- Nitration to introduce a nitro group at the 2-position.

- Reduction of the nitro group to an amino group.

- Introduction of the benzyloxy substituent at the 4-position via nucleophilic substitution.

- Protection and deprotection of the amino group to avoid side reactions during benzylation.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, low temperature | Electrophilic aromatic substitution to introduce nitro group at C2 | ~69.4 |

| 2 | Reduction | Pd/C with H2 or Fe powder in acetic acid | Reduction of nitro group to amino group | 70-73 |

| 3 | Amino Protection | Boc or Fmoc protecting group, base (e.g., TEA) | Protect amino group to prevent side reactions during benzylation | >90 |

| 4 | Benzyloxy Substitution | Benzyl bromide, base (K2CO3), solvent (DMF/acetone), 60–80°C | Nucleophilic substitution of hydroxy group with benzyl bromide | 75-85 |

| 5 | Deprotection | Acidic conditions (e.g., TFA) | Removal of protecting group to restore free amino group | >90 |

This route ensures regioselective substitution and high purity of the final compound.

Reaction Conditions and Optimization

- Nitration: Conducted at low temperatures (0–5°C) to control regioselectivity and minimize over-nitration.

- Reduction: Palladium on carbon with hydrogen gas is preferred for cleaner conversion; alternatively, iron powder in acetic acid is used for cost-effective reduction.

- Protection: Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups protect the amino function during benzylation to prevent undesired side reactions.

- Benzyloxy Substitution: Elevated temperatures (70–80°C) and anhydrous conditions improve nucleophilic substitution efficiency. Potassium carbonate is commonly used as a base.

- Deprotection: Acidic cleavage with trifluoroacetic acid (TFA) or other acids removes the protecting group without affecting other substituents.

Industrial production adapts the laboratory route by employing continuous flow reactors for better heat and mass transfer, automated synthesis platforms for reproducibility, and optimized purification techniques such as crystallization or chromatography to achieve high yield and purity at scale.

| Reaction Type | Common Reagents | Purpose in Synthesis | Notes |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxidation of methoxy group to aldehyde/carboxylic acid | Usually avoided to preserve methoxy functionality |

| Reduction | LiAlH4, NaBH4 | Reduction of nitro to amino or other functional groups | Selectivity critical to avoid over-reduction |

| Substitution | Alkoxides, Thiolates | Nucleophilic substitution on aromatic ring | Requires base and controlled conditions |

These reactions are used selectively to modify intermediates or optimize the final compound's properties.

- The synthesis route has been validated with yields ranging from 69% to 85% across steps.

- Characterization techniques such as High-Resolution Mass Spectrometry (HRMS), ¹H and ¹³C NMR spectroscopy, and elemental analysis confirm the structure and purity of intermediates and final product.

- Single-crystal X-ray diffraction studies provide molecular conformation details, confirming substitution patterns and stereochemistry when applicable.

| Step No. | Reaction | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4, 0–5°C | 69.4 | Regioselective nitro introduction |

| 2 | Reduction | Pd/C, H2 or Fe/acetic acid | 70-73 | Clean conversion to amino group |

| 3 | Amino Protection | Boc or Fmoc, base | >90 | Prevents side reactions |

| 4 | Benzyloxy Substitution | Benzyl bromide, K2CO3, DMF/acetone, 70–80°C | 75-85 | Efficient nucleophilic substitution |

| 5 | Deprotection | TFA or acid | >90 | Restores free amino group |

The preparation of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is a well-established multi-step synthetic process involving nitration, reduction, protection, nucleophilic substitution, and deprotection. Optimization of reaction conditions such as temperature, solvent, and reagent choice is critical to achieving high yields and purity. Industrial adaptations focus on scalability and process efficiency. Characterization and analytical techniques validate the synthetic success and compound integrity.

This comprehensive approach ensures that the compound is accessible for further research applications, including pharmaceutical and biochemical studies.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate involves various chemical reactions, including nitration, reduction, and cyclization. The compound can be synthesized from starting materials such as methyl 4-hydroxy-3-methoxybenzoate through multiple steps that include substitution reactions with benzyl halides and subsequent modifications.

Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4 | 69.4 |

| 2 | Reduction | Iron powder in acetic acid | 73 |

| 3 | Cyclization | Formamide at elevated temperature | 85 |

Biological Activities

This compound has been studied for its potential biological activities, particularly as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets.

Pharmacological Potential

- Anticancer Activity : Research indicates that the compound may exhibit anticancer properties by acting on specific signaling pathways involved in tumor growth and metastasis. For example, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines.

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental models:

Case Study: Anticancer Activity

In a study published in Cancer Research, the compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of key oncogenes and upregulation of apoptosis-related proteins .

Case Study: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory potential of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro and showed promise in vivo by decreasing edema in animal models .

Mécanisme D'action

The mechanism of action of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and methoxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in substituents on the benzoate ring, which influence reactivity, solubility, and biological activity. Key analogs include:

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS: 214470-59-4)

- Molecular Formula: C₁₂H₁₆ClNO₄

- Molecular Weight : 273.71 g/mol

- Key Features: Replaces the benzyloxy group with a 3-chloropropoxy chain.

- Physical Properties : Predicted boiling point: 423.6°C ; density: 1.232 g/cm³ .

Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate (CAS: 1263155-19-6)

- Molecular Formula : C₁₆H₁₅BrO₄

- Molecular Weight : 351.19 g/mol

- Key Features: Substitutes the amino group with bromine at position 2. The bromine enhances electrophilic reactivity, enabling cross-coupling reactions in organic synthesis .

2-Amino-4,6-dimethoxybenzoic acid (CAS: 21577-57-1)

Physical and Chemical Properties Comparison

| Property | Target Compound | Chloropropoxy Analog | Brominated Analog |

|---|---|---|---|

| Molecular Weight | 287.31 g/mol | 273.71 g/mol | 351.19 g/mol |

| Boiling Point | Not reported | 423.6°C (predicted) | 434.5°C (predicted) |

| Density | Not reported | 1.232 g/cm³ (predicted) | 1.392 g/cm³ (predicted) |

| Purity (Commercial) | Up to 98% | 95–98% | 95% (typical) |

| Key Reactivity | Amino group for cyclization | Chlorine for substitution | Bromine for coupling |

Activité Biologique

Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (MABMB) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MABMB, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

MABMB is characterized by the following molecular structure:

- Molecular Formula : C₁₆H₁₇N₁O₄

- Molecular Weight : 287.31 g/mol

The compound contains several functional groups, including a methoxy group, an amino group, and a benzyloxy group, which are critical for its biological activity. These groups facilitate interactions with various biological macromolecules, potentially influencing enzyme activity and receptor binding.

The biological activity of MABMB can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Interaction : MABMB may act as a substrate or inhibitor in enzymatic reactions. The amino and methoxy groups enhance hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially modulating their activity.

- Receptor Binding : The compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to bind effectively to various receptors, which could be beneficial in drug development.

- Anti-inflammatory Properties : Preliminary studies suggest that MABMB exhibits anti-inflammatory and analgesic effects, making it a candidate for further pharmacological investigations.

In Vitro Studies

In vitro studies have demonstrated the potential of MABMB in various biological assays:

- Enzymatic Assays : Research indicates that MABMB can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), displaying inhibitory effects that could have implications for neurodegenerative diseases .

- Cell Culture Experiments : In cell culture settings, MABMB has been tested for its neuroprotective properties. It was found to reduce inflammation in BV-2 microglial cells at low concentrations (0.01 μM), suggesting its potential as a neuroprotective agent .

Case Studies

Several case studies highlight the biological relevance of MABMB:

- Study on Neuroinflammation : A study investigated the effects of MABMB on neuroinflammation using BV-2 microglial cells. Results indicated significant reductions in inflammatory markers when treated with MABMB, supporting its role as an anti-inflammatory agent .

- Synthesis and Biological Evaluation : Another study focused on synthesizing derivatives of MABMB and evaluating their biological activities. The derivatives exhibited varying degrees of enzyme inhibition and receptor binding affinity, indicating that structural modifications could enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MABMB, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Methyl 2-amino-5-hydroxy-4-methoxybenzoate | Moderate AChE inhibition | Lacks benzyloxy group; different reactivity |

| Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | Potential receptor ligand | Similar structure; different binding properties |

| Methyl 2-amino-4-hydroxy-5-methoxybenzoate | Anti-inflammatory properties | Hydroxyl group instead of benzyloxy |

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential functionalization of a benzoate core. Key steps include:

- Benzyloxy Introduction : Reacting methyl 2-amino-5-methoxybenzoate with benzyl bromide in acetone or DMF using a base (e.g., K₂CO₃) at 60–80°C to achieve nucleophilic substitution .

- Protection/Deprotection Strategies : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amine during benzylation to prevent side reactions .

- Optimization : Elevated temperatures (70–80°C) and anhydrous conditions improve yields. Monitoring via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., calculated m/z 357.1218 for C₁₇H₁₇NO₅⁺) .

- ¹H/¹³C NMR : Identify substituents (e.g., benzyloxy protons at δ 4.9–5.1 ppm, methoxy at δ 3.8–3.9 ppm) .

- Elemental Analysis : Validate purity (e.g., C 63.55%, H 5.25%, N 4.05%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL (SHELX-97) for refinement. Key parameters include R-factor (<0.05) and Flack x to confirm absolute configuration .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain (e.g., benzyloxy group dihedral angles ~15–25°) .

- Challenges : Poor crystal quality may require vapor diffusion in DCM/hexane. Twinning can be addressed with PLATON’s TWINABS .

Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?

Answer:

- Dynamic Effects : Rotameric equilibria of the benzyloxy group may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers .

- Solvent Artifacts : Deuterated DMSO may induce shifts; cross-validate in CDCl₃ .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 6.7–7.4 ppm) .

Q. What strategies mitigate regioselectivity challenges during benzylation or methoxylation?

Answer:

- Directing Groups : The amino group at C2 directs electrophilic substitution to C4 for benzylation. Use Lewis acids (e.g., BF₃·Et₂O) to enhance selectivity .

- Competing Reactivity : Methoxy at C5 deactivates the ring, but steric hindrance from the benzyloxy group may require longer reaction times (12–24 hrs) .

Q. How can computational methods predict the biological activity of this compound?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinase targets). The benzyloxy group may occupy hydrophobic pockets .

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data from enzyme assays .

- ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability (Score: 0.55), suggesting moderate membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.